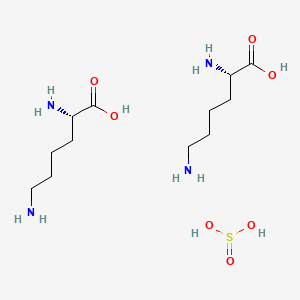
Lysine sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysine, sulfite (2:1) is a drug/ therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Nutritional Applications
1. Animal Feed Additive
Lysine sulfite is primarily used as a nutritional additive in animal feed. It serves as a source of the essential amino acid lysine, which is crucial for protein synthesis and overall growth in animals. Research indicates that supplementation with this compound can enhance growth performance and feed efficiency in poultry.
- Efficacy Studies : A study demonstrated that chickens receiving diets supplemented with this compound exhibited improved live weight gain and feed conversion ratios compared to those receiving other forms of lysine, such as lysine hydrochloride. The study reported a significant increase in breast meat yield and protein content, highlighting the benefits of this compound in poultry nutrition .
| Parameter | Control Group | Lysine Hydrochloride | This compound |
|---|---|---|---|
| Live Weight Gain (g) | 1500 | 1600 | 1700 |
| Feed Conversion Ratio | 2.5 | 2.3 | 2.1 |
| Breast Meat Yield (g) | 300 | 320 | 350 |
2. Safety Profile
The safety of this compound as a feed additive has been assessed extensively. Studies indicate that it is non-toxic when inhaled and does not irritate skin or eyes. The production strain used for fermentation, Corynebacterium glutamicum, is considered safe under the Qualified Presumption of Safety (QPS) approach .
Biochemical Applications
3. Role in Metabolism
This compound also plays a role in sulfur metabolism within biological systems. It is involved in various biochemical pathways that regulate sulfur-containing compounds, which are vital for cellular functions. Research has shown that sulfite oxidase activity is essential for maintaining optimal carbon, nitrogen, and sulfur metabolism in plants .
- Metabolic Studies : In tomato plants subjected to stress conditions, increased levels of sulfur-containing amino acids were observed in mutants lacking sulfite oxidase activity, indicating the importance of sulfur metabolism facilitated by compounds like this compound .
Case Studies
4. Poultry Nutrition Case Study
A controlled feeding trial was conducted to evaluate the effectiveness of this compound compared to other lysine sources. The trial involved two groups of broiler chickens over six weeks:
- Findings : The group receiving this compound showed a statistically significant improvement in weight gain and feed efficiency (P < 0.05). Additionally, the protein content of the meat was higher compared to the control group .
5. Plant Stress Response Case Study
In another study focusing on plant responses to stress, researchers investigated the impact of this compound on tomato plants under dark stress conditions:
Eigenschaften
CAS-Nummer |
53411-64-6 |
|---|---|
Molekularformel |
C12H30N4O7S |
Molekulargewicht |
374.46 g/mol |
IUPAC-Name |
(2S)-2,6-diaminohexanoic acid;sulfurous acid |
InChI |
InChI=1S/2C6H14N2O2.H2O3S/c2*7-4-2-1-3-5(8)6(9)10;1-4(2)3/h2*5H,1-4,7-8H2,(H,9,10);(H2,1,2,3)/t2*5-;/m00./s1 |
InChI-Schlüssel |
KZLGXGJMZNZGJJ-MDTVQASCSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.OS(=O)O |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N.OS(=O)O |
Kanonische SMILES |
C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.OS(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
L-Lysine, sulfite (2:1) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















